molecular formula C16H17F3N2O2 B6189619 1-{[4-methyl-3-(trifluoromethyl)piperidin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 2639445-65-9

1-{[4-methyl-3-(trifluoromethyl)piperidin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6189619
CAS No.: 2639445-65-9
M. Wt: 326.3
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Description

1-{[4-methyl-3-(trifluoromethyl)piperidin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound characterized by its intricate molecular structure

Properties

CAS No.

2639445-65-9

Molecular Formula

C16H17F3N2O2

Molecular Weight

326.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole-2,3-dione core. One common approach is the reaction of 4-methyl-3-(trifluoromethyl)piperidine with an appropriate indole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole-2,3-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Trifluoromethylated piperidines: Compounds containing trifluoromethyl groups often have enhanced biological activity due to the electron-withdrawing effect of the trifluoromethyl group.

Uniqueness: 1-{[4-methyl-3-(trifluoromethyl)piperidin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione stands out due to its unique combination of structural features, which may contribute to its distinct biological and chemical properties.

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